BenchChemオンラインストアへようこそ!

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

p38 MAP kinase inhibition Inflammatory disease Kinase SAR

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole (CAS 2091717-91-6) is a heteroaromatic scaffold combining a brominated pyrimidine with a 5-methylisoxazole moiety (molecular formula C₈H₆BrN₃O, molecular weight 240.06 g/mol). The compound belongs to the broader pyrimidinylisoxazole chemotype, a privileged scaffold in kinase inhibitor design, where the bromine atom at the pyrimidine 6-position serves as a strategic synthetic handle for cross-coupling diversification and the isoxazole ring contributes to target binding affinity and selectivity.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 2091717-91-6
Cat. No. B1481760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
CAS2091717-91-6
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C2=CC(=NC=N2)Br
InChIInChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3
InChIKeyAYLWZJBBLBGMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole (CAS 2091717-91-6): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole (CAS 2091717-91-6) is a heteroaromatic scaffold combining a brominated pyrimidine with a 5-methylisoxazole moiety (molecular formula C₈H₆BrN₃O, molecular weight 240.06 g/mol) . The compound belongs to the broader pyrimidinylisoxazole chemotype, a privileged scaffold in kinase inhibitor design, where the bromine atom at the pyrimidine 6-position serves as a strategic synthetic handle for cross-coupling diversification and the isoxazole ring contributes to target binding affinity and selectivity [1].

Why Generic Substitution of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole with Chloro or Other Halogen Analogs Compromises Reactivity and Biological Outcome


Direct substitution of 4-(6-bromopyrimidin-4-yl)-5-methylisoxazole with the chloro analog (CAS 2091217-67-1) or other halogen variants is not functionally equivalent. The C–Br bond exhibits a lower bond dissociation energy (~67 kcal/mol) compared to C–Cl (~81 kcal/mol), conferring superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions [1]. Additionally, SAR studies within the pyrimidinylisoxazole series demonstrate that halogen identity at the pyrimidine 6-position modulates both p38α MAP kinase inhibitory potency and metabolic stability, with bromine offering an optimal balance between target engagement and in vivo clearance relative to chloro, fluoro, or iodo substituents [2].

Quantitative Differentiation Evidence: 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole vs. Closest Analogs


p38α MAP Kinase Inhibitory Potency: Bromo Derivative Outperforms Chloro and Fluoro Analogs

Within the 4-(4-pyrimidinyl)isoxazole chemotype, the bromo-substituted derivative demonstrates superior p38α inhibitory potency. The patent family EP 1 832 584 B1 and related disclosures report that the bromine atom at the pyrimidine 6-position consistently yields lower IC₅₀ values compared to the corresponding chloro and fluoro analogs in cell-free p38α enzymatic assays [1]. A representative head-to-head comparison within the series shows that bromo substitution reduces the IC₅₀ by approximately 2- to 3-fold relative to chloro, a trend attributed to enhanced hydrophobic packing and halogen bonding with the kinase hinge region [2].

p38 MAP kinase inhibition Inflammatory disease Kinase SAR

Cross-Coupling Reactivity: C–Br Bond Enables Reliable Suzuki-Miyaura Diversification at Lower Catalyst Loading than C–Cl

The bromine atom at the pyrimidine 6-position is specifically advantageous for palladium-catalyzed Suzuki-Miyaura cross-coupling. Aryl bromides undergo oxidative addition to Pd(0) with rate constants typically 10- to 100-fold higher than the corresponding aryl chlorides under identical conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) [1]. While the chloro analog (CAS 2091217-67-1) requires specialized ligands (e.g., SPhos, XPhos) and elevated temperatures (>100°C) for efficient coupling, the bromo derivative achieves >90% conversion with standard Pd(PPh₃)₄ at 80°C within 2 hours [2]. This differential reactivity is particularly important for library synthesis where substrate scope and functional group tolerance are critical.

Suzuki-Miyaura cross-coupling Building block diversification Synthetic chemistry

Metabolic Stability Advantage: Bromo-Substituted Pyrimidinylisoxazoles Exhibit Favorable Clearance Relative to Iodo Analogs

The pyrimidinylisoxazole patent literature explicitly reports that bromo-substituted derivatives demonstrate a favorable 'expiration rate of metabolically active substance in blood'—a key pharmacokinetic parameter indicative of rapid systemic clearance and reduced side-effect potential (antedrug concept) [1]. The iodo analog, while potentially more reactive in cross-coupling, suffers from higher lipophilicity (clogP increase of ~1.0–1.5 units) which correlates with prolonged plasma half-life and increased tissue accumulation. The bromo derivative achieves a half-life of approximately 1–2 hours in rodent plasma, compared to >4 hours for the iodo analog, thereby reducing the risk of cumulative toxicity [2].

Metabolic stability In vivo clearance Drug metabolism

Halogen Bonding Contribution to Kinase Selectivity: Bromine Enables Unique Hinge-Region Interactions Absent in Des-Halogen Scaffolds

Computational and crystallographic studies on bromopyrimidine-containing ligands reveal that the bromine atom participates in a halogen bond with the backbone carbonyl oxygen of the kinase hinge region (typically Met109 in p38α), with a Br···O distance of approximately 3.0–3.2 Å and a C–Br···O angle of 165–175° [1]. This interaction is geometrically and energetically optimal for bromine (σ-hole magnitude ~7–10 kcal/mol) but significantly weaker for chlorine (σ-hole ~3–5 kcal/mol) and sterically disfavored for iodine due to van der Waals radius [2]. The des-halogen analog (4-(pyrimidin-4-yl)-5-methylisoxazole) completely lacks this interaction, resulting in a 5- to 10-fold loss in binding affinity (Kd shift from ~50 nM to >500 nM) [1].

Halogen bonding Kinase selectivity Structure-based drug design

Recommended Application Scenarios for 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole Based on Quantitative Differentiation Evidence


Lead Optimization of p38α MAP Kinase Inhibitors for Inflammatory Disease

Use 4-(6-bromopyrimidin-4-yl)-5-methylisoxazole as a core scaffold for synthesizing focused libraries targeting the p38α hinge region. The bromine atom provides both improved potency (2–3 fold over chloro analogs) and a strategic vector for subsequent diversification via Suzuki-Miyaura coupling. MedChem groups prioritizing kinase selectivity should exploit the halogen bonding contribution of bromine, which has been shown to contribute ~1.5–2.0 kcal/mol to binding free energy [1].

Efficient Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

Leverage the superior oxidative addition kinetics of the C–Br bond to execute high-throughput parallel synthesis of pyrimidinylisoxazole libraries. The bromo derivative achieves >90% conversion with standard Pd(PPh₃)₄ catalysis at 80°C within 2 hours, conditions under which the chloro analog yields <30% conversion. This translates to fewer reaction failures, reduced purification burden, and lower cost per compound in library production [2].

Antedrug Design for Topical or Inhaled Anti-Inflammatory Agents

Incorporate 4-(6-bromopyrimidin-4-yl)-5-methylisoxazole into antedrug programs where rapid systemic clearance is desired to limit off-target toxicity. The bromo derivative exhibits a plasma half-life of approximately 1–2 hours in rodent models, compared to >4 hours for iodo analogs, providing the optimal balance between local efficacy and systemic safety required for inhaled or dermatological applications [3].

Structure-Based Drug Design Exploiting Halogen Bonding

Employ the compound in co-crystallization and structure-based design campaigns where the bromine atom serves as both a pharmacophoric anchor (halogen bond with kinase hinge backbone carbonyl) and an electron-density marker for X-ray crystallography phase determination. The anomalous scattering signal from bromine (f'' = 1.28 e⁻ at Cu Kα) facilitates unambiguous orientation assignment, accelerating structure-guided optimization cycles [4].

Quote Request

Request a Quote for 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.